

# hodgkinsine biological activities overview

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## Compound Focus: Hodgkinsine

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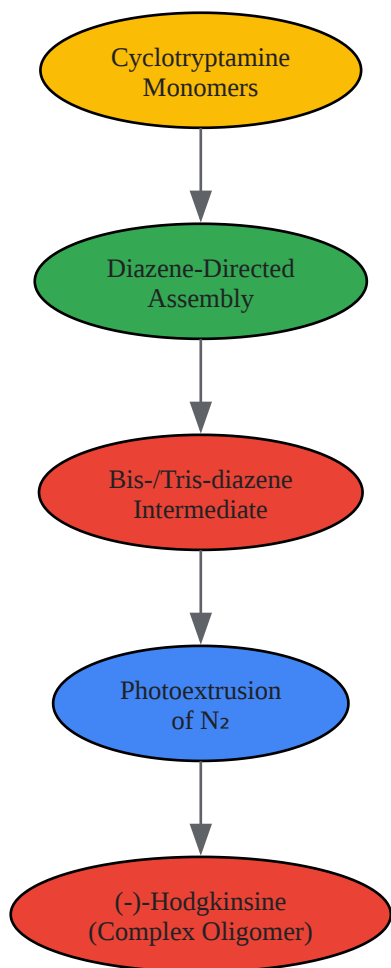
## Biological Activities of Hodgkinsine

The table below summarizes the range of biological activities reported for **hodgkinsine** and related oligocyclotryptamine alkaloids in the scientific literature.

| Activity Reported    | Description / Notes                       | Evidence Level   |
|----------------------|---|--|
| <b>Analgesic</b>     | Potential pain-relieving properties.      | Reported in literature reviews [1] [2]                       |
| <b>Antibacterial</b> | Activity against bacterial strains.       | Reported in literature reviews [1] [2]                       |
| <b>Antifungal</b>    | Activity against fungal strains.          | Reported in literature reviews [1] [2]                       |
| <b>Antiviral</b>     | Activity against viral pathogens.         | Reported in literature reviews [2]                           |
| <b>Cytotoxic</b>     | Activity against human cancer cell lines. | Reported as a key area of interest [1] [2]                   |
| <b>Anticandidal</b>  | Activity against <i>Candida</i> species.  | Mentioned in overview of oligocyclotryptamine activities [1] |

## Synthetic Methodologies and Experimental Approaches

A major focus of recent research is developing synthetic routes to produce **hodgkinsine** in the lab, which is crucial for enabling biological studies. The following workflow illustrates a modern, convergent strategy for its synthesis.



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*Synthetic workflow for **hodgkinsine** via diazene-directed assembly [1]*

### Key Synthetic Protocol: Diazene-Directed Fragment Assembly

This methodology enables the stereocontrolled construction of **hodgkinsine**'s challenging quaternary stereocenters [1].

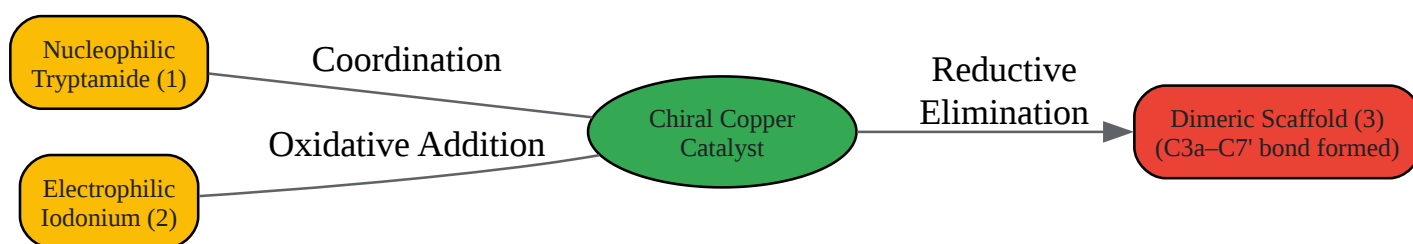
- **Core Strategy:** The synthesis uses a **diazene-directed assembly** of intact cyclotryptamine fragments. Complex bis- and tris-diazene intermediates are first constructed, and subsequent **photoextrusion of dinitrogen (N<sub>2</sub>)** leads to the stereoselective formation of the critical C3a–C3a' and C3a–C7' carbon-carbon bonds, installing the required quaternary stereogenic centers [1].
- **Key Methodological Advancement:** A critical improvement was developing a direct synthesis of aryl-alkyl diazenes using **electronically attenuated hydrazine-nucleophiles** (e.g., methanesulfonyl hydrazide). This silver-promoted addition to C3a-bromocyclotryptamines allows for a more efficient and mild route to the essential diazene intermediates compared to previous methods [1].
- **Supplementary Techniques:**
  - **C–H Amination:** Rh- and Ir-catalyzed C–H amination reactions are used to rapidly access C3a- and C7'-functionalized cyclotryptamine monomers needed for diazene synthesis [1].
  - **Oxidative Coupling:** An alternative biomimetic approach involves an oxidative coupling strategy, conceptually mimicking the proposed biosynthesis where tryptamine monomers are linked via oxidative processes [2].

## Key Synthetic Protocol: Catalyst-Controlled Oligomerization

An alternative, iterative strategy uses asymmetric catalysis to build the oligomeric structure [2].

- **Core Strategy:** This method employs an **iterative, copper-catalyzed enantioselective coupling** between a nucleophilic tryptamide and an electrophilic iodonium monomer. This forges the C3a–C7' linkage with high stereocontrol. The process can be repeated to build dimeric, trimeric, and tetrameric scaffolds [2].
- **Preventing Polymerization:** A key design feature is incorporating an **electron-withdrawing ketoamide** at the C3 position of the electrophilic monomer. This attenuates the  $\pi$ -nucleophilicity of the product, ensuring selective monoarylation and preventing uncontrolled polymerization [2].
- **Forming the Dimeric "Cap":** For **hodgkinsine**, the final C3a–C3a' vicinal quaternary centers are installed via a separate dimerization step. This can be achieved through a chlorination/elimination/cyclization cascade on a pre-formed dimeric tryptamide, exclusively forming the desired pseudo-meso capped diastereomers found in the natural product [2].

The mechanism of the key copper-catalyzed coupling step in this approach can be visualized as follows:



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*Mechanism of copper-catalyzed arylation for C3a–C7' bond formation [2]*

## Research Implications and Future Directions

The successful total synthesis of **hodgkinsine** and related alkaloids has several key implications [1] [2]:

- **Enabling Biological Studies:** Reliable synthetic access to sufficient quantities of **hodgkinsine** is a prerequisite for thorough *in vitro* and *in vivo* pharmacological evaluation, which has been hampered by low natural abundance.
- **Generating Non-Natural Analogs:** Catalyst-controlled strategies open the door to synthesizing "non-natural" stereoisomers or analogs of these alkaloids. This allows researchers to probe structure-activity relationships (SAR) and potentially optimize for specific biological activities or reduced toxicity.
- **Unraveling Biosynthesis:** The synthetic strategies, particularly the oxidative coupling approaches, provide hypotheses and models for how plants might enzymatically produce these complex molecules.

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## References

1. Calycosidine, (-)-Hodgkinsine B, (-)-Quadrigemine C, and ... [pmc.ncbi.nlm.nih.gov]
2. Catalyst-controlled oligomerization for the collective ... [pmc.ncbi.nlm.nih.gov]

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